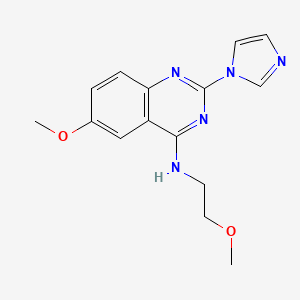

4-Quinazolinamine, 2-(1H-imidazol-1-yl)-6-methoxy-N-(2-methoxyethyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Quinazolinamine, 2-(1H-imidazol-1-yl)-6-methoxy-N-(2-methoxyethyl)- (CAS: 548735-65-5) is a quinazoline derivative featuring a 1H-imidazole substituent at position 2, a methoxy group at position 6, and an N-(2-methoxyethyl) side chain on the quinazolinamine core. Quinazoline and imidazole moieties are well-documented for their pharmacological significance, including cytotoxic, antimicrobial, and enzyme-inhibitory activities . The 2-methoxyethyl group may enhance solubility or target binding, as seen in related antifungal inhibitors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Imidazol-1-yl)-6-methoxy-N-(2-methoxyethyl)quinazolin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinazoline Core: Starting with a suitable benzene derivative, the quinazoline core is constructed through cyclization reactions involving amines and carbonyl compounds.

Introduction of the Imidazole Ring: The imidazole ring is introduced via nucleophilic substitution reactions, often using imidazole derivatives and appropriate leaving groups.

Methoxylation: Methoxy groups are introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide under basic conditions.

Final Assembly: The final compound is assembled through coupling reactions, such as amide bond formation, using reagents like carbodiimides or coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1H-Imidazol-1-yl)-6-methoxy-N-(2-methoxyethyl)quinazolin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of quinazoline derivatives, including 4-Quinazolinamine, as effective anticancer agents. Quinazoline compounds have shown significant activity against various cancer cell lines through multiple mechanisms:

- EGFR Inhibition : Compounds derived from quinazoline have been noted for their ability to inhibit the epidermal growth factor receptor (EGFR), a critical target in cancer therapy. For instance, certain derivatives demonstrated IC50 values as low as 0.096 μM against EGFR, indicating potent activity in inhibiting tumor growth in breast and lung cancer models .

- Dual Inhibition : Some synthesized quinazoline derivatives have been identified as dual inhibitors of EGFR and HER2, showcasing their potential in treating breast cancer .

| Compound | Target | IC50 (μM) | Cancer Type |

|---|---|---|---|

| N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl) quinazolin-4-amine | EGFR | 0.096 | Breast |

| Various derivatives | EGFR/HER2 | Varies | Breast |

Neurological Applications

Quinazoline derivatives have also been explored for their neuroprotective properties:

- Anticonvulsant Activity : Certain quinazoline compounds have been screened for anticonvulsant effects and have shown promising results comparable to established medications like carbamazepine .

Anti-inflammatory Properties

The anti-inflammatory potential of quinazoline derivatives is another area of active research:

- Inhibition of Inflammatory Pathways : Studies have demonstrated that specific 4-amino quinazoline derivatives exhibit significant anti-inflammatory activity, outperforming standard treatments like indomethacin in various assays .

| Compound | Activity | Comparison Drug |

|---|---|---|

| N-(4-fluorophenyl)quinazolin-4-amine | Anti-inflammatory | Indomethacin |

Case Study 1: Anticancer Efficacy

A study conducted on a series of synthesized quinazoline derivatives evaluated their cytotoxicity against MCF7 (breast) and A549 (lung) cancer cell lines. The results indicated that certain compounds not only inhibited cell proliferation but also induced apoptosis through the activation of intrinsic pathways .

Case Study 2: Neuroprotection

In a model assessing the anticonvulsant properties of various quinazoline derivatives, one compound exhibited a significant reduction in seizure frequency and duration compared to controls. This suggests potential therapeutic applications in epilepsy management .

Mechanism of Action

The mechanism of action of 2-(1H-Imidazol-1-yl)-6-methoxy-N-(2-methoxyethyl)quinazolin-4-amine involves its interaction with specific molecular targets, such as protein kinases. The compound may inhibit kinase activity by binding to the ATP-binding site, thereby blocking phosphorylation events crucial for cell signaling and proliferation. This inhibition can lead to the suppression of cancer cell growth and other therapeutic effects.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Quinazoline/Imidazole Derivatives

Key Observations :

- Imidazole vs. Benzimidazole: The target compound’s 1H-imidazol-1-yl group (non-fused) contrasts with benzimidazole derivatives in and , which exhibit fused aromatic systems.

- Methoxyethyl Side Chain : The N-(2-methoxyethyl) group is rare in quinazoline analogs but resembles substituents in ’s boronic acid inhibitors, where similar groups enhance fungal histone deacetylase (HDAC) inhibition .

- Methoxy at Position 6 : This electron-donating group may modulate electronic properties compared to nitro or aryl substituents in other derivatives .

Hypotheses :

- The methoxyethyl side chain may improve blood-brain barrier penetration or metabolic stability compared to bulkier aryl substituents.

- Synergy between the imidazole’s hydrogen-bonding capacity and the quinazoline core’s planar structure could enhance target affinity.

Biological Activity

4-Quinazolinamine, 2-(1H-imidazol-1-yl)-6-methoxy-N-(2-methoxyethyl)-, also known by its CAS number 548735-65-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, structure-activity relationships (SAR), and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula of 4-Quinazolinamine, 2-(1H-imidazol-1-yl)-6-methoxy-N-(2-methoxyethyl)- is C15H17N5O2. The compound features a quinazoline backbone with an imidazole moiety and methoxyethyl substituents, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C15H17N5O2 |

| CAS Number | 548735-65-5 |

| IUPAC Name | 2-(1H-imidazol-1-yl)-6-methoxy-N-(2-methoxyethyl)quinazolin-4-amine |

| SMILES | COCCNc1nc(nc2ccc(OC)cc12)n3ccnc3 |

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit promising anticancer properties by acting as inhibitors of key signaling pathways involved in tumorigenesis. For example, derivatives of quinazoline have been shown to inhibit the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is often dysregulated in cancer . The introduction of an imidazole ring in the structure enhances the interaction with biological targets, potentially improving efficacy against various cancer cell lines.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the quinazoline core and the imidazole group can significantly influence the biological activity of these compounds. For instance, substituents at the C6 position of the quinazoline ring have been shown to enhance PI3Kα inhibitory activity . The presence of methoxy groups also contributes to increased lipophilicity and improved cellular uptake.

Study on PI3K Inhibition

A study published in April 2023 synthesized a series of quinazoline derivatives, including those similar to our compound of interest. The results demonstrated that certain modifications led to enhanced inhibitory effects on PI3Kα, with some derivatives showing IC50 values in the low micromolar range against various cancer cell lines .

Antitumor Efficacy

In another investigation focused on related compounds, it was found that specific derivatives effectively inhibited cell proliferation in colorectal cancer models. These compounds not only reduced tumor growth in vivo but also exhibited favorable pharmacokinetic profiles .

Table 2: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| PI3K Inhibition | Effective against cancer cell lines |

| Antitumor Efficacy | Reduced tumor growth in animal models |

| Structure Modifications | Enhanced activity with specific substituents |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-quinazolinamine derivatives, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of 4-quinazolinamine derivatives often involves nucleophilic substitution or cyclization reactions. For example, substituting chlorine in 4-chloro-2-phenylquinazoline with amines (e.g., 1-(3-aminopropyl)-imidazole) in dimethylformamide (DMF) and triethylamine (TEA) at room temperature yields derivatives with ~84% efficiency . Alternative routes using phosphorus pentoxide (P₂O₅) and amine hydrochlorides under high-temperature (180°C) conditions can produce 4(3H)-quinazolinones, but require post-reaction purification via NaOH neutralization and dichloromethane extraction .

- Key Variables :

- Solvent : DMF or N,N-dimethylcyclohexylamine for solubility.

- Catalyst : Phenyliodine(III) dicyclohexanecarboxylate and iridium catalysts enable visible-light-mediated cyclization .

- Purification : Recrystallization or distillation to isolate products.

Q. How can structural characterization of 4-quinazolinamine derivatives be systematically validated?

- Methodological Answer : Use orthogonal analytical techniques:

- NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., imidazole and methoxyethyl groups) .

- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., exact mass 332.101699 for related derivatives) .

- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and intermolecular interactions .

Q. What are the primary pharmacological targets of 4-quinazolinamine derivatives, and how are these validated experimentally?

- Methodological Answer : These compounds often target kinase pathways. For example:

- PERK Inhibitors : N-(2,3-dihydro-1H-indol-5-yl)-4-quinazolinamine derivatives inhibit protein kinase R-like endoplasmic reticulum kinase (PERK), validated via kinase inhibition assays and Western blotting for phosphorylated PERK .

- HDAC/HKMT Inhibition : Structural analogs show dual histone deacetylase (HDAC) and histone lysine methyltransferase (HKMT) inhibition, assessed via enzymatic assays and SAR analysis .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize 4-quinazolinamine derivatives for selective kinase inhibition?

- Methodological Answer :

- Bioisosteric Replacement : Replace the methoxyethyl group with polar substituents (e.g., pyrrolidine) to enhance solubility and target binding .

- Scaffold Hopping : Compare activity cliffs between 4-quinazolinamine and imidazoquinoxaline scaffolds using computational tools like Osiris DataWarrior .

- Data Table : SAR Trends in HKMT Inhibition :

| Substituent Position | Group | Inhibition (%) at 5 μM | Selectivity (HKMT vs. HDAC) |

|---|---|---|---|

| 2 | Imidazole | 78% | 3.2-fold |

| 6 | Methoxy | 65% | 1.8-fold |

Q. What experimental strategies address contradictions in pharmacokinetic data for 4-quinazolinamine derivatives across in vitro and in vivo models?

- Methodological Answer : Discrepancies may arise from transporter-mediated efflux (e.g., P-glycoprotein). Strategies include:

- Transporter Knockout Models : Use MDCK-II cells overexpressing efflux transporters to assess permeability .

- Chemical Inhibitors : Co-administer cyclosporine A to block efflux and measure changes in brain-to-plasma ratios .

- Species-Specific Metabolism : Compare murine vs. human liver microsomes to identify metabolic stability differences .

Q. How can researchers resolve conflicting data on the role of 4-quinazolinamine derivatives in oxidative stress pathways?

- Methodological Answer :

- Redox Profiling : Use dichlorofluorescein (DCF) assays to quantify reactive oxygen species (ROS) in treated vs. untreated cells .

- Antioxidant Coadministration : Test if N-acetylcysteine (NAC) reverses observed cytotoxicity, indicating ROS-dependent mechanisms .

- Controlled Oxygen Environments : Compare hypoxic (1% O₂) vs. normoxic conditions to assess hypoxia-induced pathway modulation .

Q. What in silico tools are recommended for predicting off-target interactions of 4-quinazolinamine derivatives?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to screen against kinase databases (e.g., KLIFS) .

- Machine Learning : Train models on ChEMBL data to predict polypharmacology risks .

- ADMET Prediction : SwissADME or ADMETLab 2.0 to estimate blood-brain barrier permeability and CYP450 interactions .

Q. Data Contradiction Analysis

Q. Why do some studies report potent in vitro activity but limited in vivo efficacy for 4-quinazolinamine derivatives?

- Analysis : Poor bioavailability due to:

- Efflux Transporters : Overexpression in gut or blood-brain barrier reduces systemic exposure .

- Metabolic Instability : Rapid hepatic glucuronidation, detected via LC-MS metabolite identification .

- Mitigation : Prodrug design (e.g., esterification of methoxy groups) to enhance absorption .

Q. Experimental Design Recommendations

Q. How should researchers design dose-ranging studies for 4-quinazolinamine derivatives in cancer models?

- Protocol :

In Vitro IC₅₀ Determination : Use MTT assays in HER2-overexpressing cell lines (e.g., SK-BR-3) .

In Vivo Dosing : Start at 10 mg/kg (oral) in xenograft models, adjusting based on plasma Cmax and toxicity (e.g., liver enzymes) .

Combination Therapy : Pair with docetaxel or trastuzumab to assess synergy via Chou-Talalay analysis .

Properties

CAS No. |

548735-65-5 |

|---|---|

Molecular Formula |

C15H17N5O2 |

Molecular Weight |

299.33 g/mol |

IUPAC Name |

2-imidazol-1-yl-6-methoxy-N-(2-methoxyethyl)quinazolin-4-amine |

InChI |

InChI=1S/C15H17N5O2/c1-21-8-6-17-14-12-9-11(22-2)3-4-13(12)18-15(19-14)20-7-5-16-10-20/h3-5,7,9-10H,6,8H2,1-2H3,(H,17,18,19) |

InChI Key |

LNSWDTFYXQGHQZ-UHFFFAOYSA-N |

Canonical SMILES |

COCCNC1=NC(=NC2=C1C=C(C=C2)OC)N3C=CN=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.